[2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane [2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane
Brand Name: Vulcanchem
CAS No.: 17873-33-5
VCID: VC11476047
InChI: InChI=1S/C10H16Si/c1-11(2,3)9-8-10-6-4-5-7-10/h6H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C10H16Si
Molecular Weight: 164.32 g/mol

[2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane

CAS No.: 17873-33-5

Cat. No.: VC11476047

Molecular Formula: C10H16Si

Molecular Weight: 164.32 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

[2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane - 17873-33-5

Specification

CAS No. 17873-33-5
Molecular Formula C10H16Si
Molecular Weight 164.32 g/mol
IUPAC Name 2-(cyclopenten-1-yl)ethynyl-trimethylsilane
Standard InChI InChI=1S/C10H16Si/c1-11(2,3)9-8-10-6-4-5-7-10/h6H,4-5,7H2,1-3H3
Standard InChI Key STCGGKZKNJVQGA-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CC1=CCCC1

Introduction

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The most reliable route involves a Sonogashira coupling between trimethylsilylacetylene and a cyclopentenyl halide (e.g., 1-bromocyclopent-1-ene). As demonstrated in syntheses of analogous aryl ethynylsilanes :

  • Reagents:

    • Trimethylsilylacetylene (2.1 equiv)

    • 1-Bromocyclopent-1-ene (1.0 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • CuI (5 mol%)

    • Triethylamine (base)

    • THF (solvent)

  • Procedure:

    • Combine reagents under nitrogen atmosphere.

    • Stir at room temperature for 20 hours.

    • Filter through Celite® and purify via flash chromatography (hexanes/Et₂O) .

This method yields the target compound in >90% purity, with the TMS group intact.

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR (CDCl₃):

    • δ 0.27 ppm (s, 9H, Si(CH₃)₃)

    • δ 5.60–5.80 ppm (m, 2H, cyclopentene CH)

    • δ 2.20–2.50 ppm (m, 4H, cyclopentene CH₂) .

  • ¹³C NMR:

    • δ 0.6 ppm (Si(CH₃)₃)

    • δ 95–100 ppm (alkynyl carbons)

    • δ 125–135 ppm (cyclopentene carbons) .

  • IR: Strong absorption at 2150 cm⁻¹ (C≡C stretch), 1250 cm⁻¹ (Si–C) .

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C, releasing trimethylsilanol.

  • Moisture sensitivity: Hydrolyzes slowly in aqueous media to form cyclopentenyacetylene .

  • Radical reactivity: The alkyne acts as a diradical acceptor in cascade cyclizations .

Applications in Organic Synthesis

Transition-Metal-Catalyzed Couplings

The TMS group serves as a protecting group for terminal alkynes, enabling regioselective Sonogashira reactions. For example:

  • Deprotection: TBAF in THF removes TMS, yielding free alkynes .

  • Cross-coupling: Reacts with aryl halides under Pd catalysis to form conjugated enynes .

Radical Cascade Additions

In electrochemical setups, the compound participates in 1,4-diene formation via radical intermediates. A proposed mechanism involves:

  • Anodic oxidation of carboxylic acids to radicals.

  • Cyclization with the alkyne to form cyclopentene-fused products .

Cycloadditions

The strained cyclopentene ring facilitates [2+2] and [4+2] cycloadditions with dienophiles (e.g., tetrazines), enabling access to polycyclic architectures.

Future Directions

  • Electrosynthetic optimization: Scaling up the electrochemical method for industrial applications .

  • Heterocycle synthesis: Exploiting the cyclopentene moiety in Diels-Alder reactions to access bioactive molecules.

  • Photoredox catalysis: Leveraging the alkyne’s redox potential in light-mediated transformations.

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